Tris(oxiranylmethyl) benzene-1,3,5-tricarboxylate
Description
Properties
IUPAC Name |
tris(oxiran-2-ylmethyl) benzene-1,3,5-tricarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O9/c19-16(25-7-13-4-22-13)10-1-11(17(20)26-8-14-5-23-14)3-12(2-10)18(21)27-9-15-6-24-15/h1-3,13-15H,4-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNTJEZNVLMAXQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC(=O)C2=CC(=CC(=C2)C(=O)OCC3CO3)C(=O)OCC4CO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80992398 | |
| Record name | Tris[(oxiran-2-yl)methyl] benzene-1,3,5-tricarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80992398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7176-19-4 | |
| Record name | 1,3,5-Tris(2-oxiranylmethyl) 1,3,5-benzenetricarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7176-19-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tris(oxiranylmethyl) benzene-1,3,5-tricarboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007176194 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tris[(oxiran-2-yl)methyl] benzene-1,3,5-tricarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80992398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tris(oxiranylmethyl) benzene-1,3,5-tricarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.761 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Key Steps:
Step 1: Esterification
Benzene-1,3,5-tricarboxylic acid reacts with a glycidylating agent (e.g., epichlorohydrin) in the presence of a base catalyst (e.g., NaOH) to form tris(chloromethyl) benzene-1,3,5-tricarboxylate.
Reaction Conditions :Parameter Value Temperature 60–80°C Solvent Dichloromethane (DCM) Catalyst Triethylamine (Et₃N) Reaction Time 12–24 hours Step 2: Epoxidation
The chloromethyl groups undergo epoxidation using a nucleophilic agent (e.g., sodium hydroxide) to yield the final epoxy-functionalized product.
Optimized Conditions :
Industrial-Scale Continuous Flow Synthesis
For large-scale production, continuous flow reactors are employed to enhance efficiency and purity.
Protocol Highlights:
- Reactors : Microfluidic channels with immobilized acid catalysts (e.g., sulfonic acid resins).
- Advantages :
- Reduced reaction time (4–6 hours vs. 24 hours in batch processes).
- Higher purity (>98%) due to precise temperature and mixing control.
- Case Study :
A pilot-scale trial achieved a throughput of 12 kg/day with 92% yield using toluene as the solvent.
Alternative Route via Benzene-1,3,5-Tricarboxylic Acid Chloride
A modified approach starts with benzene-1,3,5-tricarboxylic acid chloride to streamline esterification.
Procedure:
- Synthesis of Acid Chloride :
Benzene-1,3,5-tricarboxylic acid is treated with thionyl chloride (SOCl₂) at 70°C for 6 hours. - Esterification with Glycidol :
The acid chloride reacts with glycidol (oxiranylmethanol) in DCM, catalyzed by Et₃N at 0°C.
Key Data :Parameter Value Molar Ratio 1:3 (acid chloride:glycidol) Yield 70–78% Purity (HPLC) 97.5%
Purification and Characterization
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol.
- Analytical Data :
- ¹H NMR (DMSO-d₆) : δ 8.46 (br s, 3H, aromatic), 4.00–3.85 (m, 9H, epoxy-CH₂), 1.45–1.20 (m, cyclohexyl protons in byproducts).
- Melting Point : 58–63°C.
Chemical Reactions Analysis
Types of Reactions: Tris(oxiranylmethyl) benzene-1,3,5-tricarboxylate undergoes various chemical reactions, including:
Epoxide Ring-Opening Reactions: The oxiranylmethyl groups can undergo ring-opening reactions with nucleophiles such as amines, alcohols, and thiols, leading to the formation of new functionalized products.
Esterification and Transesterification: The carboxylate groups can participate in esterification and transesterification reactions, allowing for the modification of the compound’s properties.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles for ring-opening reactions.
Catalysts: Acid or base catalysts are often employed to facilitate these reactions.
Major Products Formed: The major products formed from these reactions include functionalized derivatives of this compound, which can be tailored for specific applications in material science and organic synthesis .
Scientific Research Applications
Chemistry: Tris(oxiranylmethyl) benzene-1,3,5-tricarboxylate is used as a building block in the synthesis of complex organic molecules.
Biology and Medicine: In biological research, this compound is utilized for the modification of biomolecules and the development of drug delivery systems. Its ability to form stable complexes with various biomolecules makes it a promising candidate for targeted drug delivery and diagnostic applications .
Industry: In the industrial sector, this compound is employed as a curing agent in the production of advanced coatings and adhesives. Its excellent thermal stability and mechanical properties make it suitable for high-performance applications .
Mechanism of Action
The mechanism of action of tris(oxiranylmethyl) benzene-1,3,5-tricarboxylate involves the interaction of its oxiranylmethyl groups with various molecular targets. These interactions can lead to the formation of covalent bonds with nucleophilic sites on biomolecules or synthetic polymers, resulting in the modification of their properties . The compound’s ability to undergo ring-opening reactions is a key factor in its reactivity and functionality .
Comparison with Similar Compounds
Detailed Analysis of Analogues
Trimethyl and Triethyl Esters
- Trimethyl benzene-1,3,5-tricarboxylate (CAS 2672-58-4) is a simple triester with methyl groups. Its low molecular weight and volatility make it a precursor for synthesizing metal-organic frameworks (MOFs) like Cu-BTC, which exhibit high porosity (~40%) and gas storage capabilities .
- Triethyl benzene-1,3,5-tricarboxylate (CAS 4105-92-4) offers enhanced solubility in non-polar solvents due to longer alkyl chains, facilitating its use in organic synthesis and coatings .
Hydroxyphenyl and Perfluorophenyl Derivatives
- THBT (Tris(4-hydroxyphenyl) derivative) serves as a first-tier dendrimer core. Its hydroxyl groups enable hydrogen bonding and interactions with proteins, making it suitable for biomedical applications like drug delivery .
- Tris(perfluorophenyl) benzene-1,3,5-tricarboxylate exhibits extreme hydrophobicity due to perfluorinated aryl groups. It is used in desymmetrization strategies to create macromonomers for thiol-ene click chemistry, enabling tailored polymer networks .
Metal-Organic Frameworks (MOFs)
- Cu-BTC ([Cu₃(TMA)₂(H₂O)₃]ₙ) is a benchmark MOF with a pore size of 1 nm and thermal stability up to 240°C. Its exposed metal sites enhance gas adsorption (e.g., H₂, CH₄), outperforming Fe-BTC in hydrogen interaction studies .
Tris(oxiranylmethyl) Benzene-1,3,5-Tricarboxylate
- Compared to perfluorophenyl or hydroxyphenyl analogs, it is likely less thermally stable but more reactive in epoxy resin systems.
Comparative Performance Metrics
| Property | Tris(oxiranylmethyl) (Inferred) | Cu-BTC | THBT | Tris(perfluorophenyl) |
|---|---|---|---|---|
| Thermal Stability | Moderate (~150–200°C) | High (240°C) | Moderate | High (>200°C) |
| Solubility | Polar aprotic solvents | Insoluble | DCM/MeOH | DCM/THF |
| Reactivity | Epoxide ring-opening | Metal-ligand | H-bonding | Thiol-ene reactions |
| Porosity | Non-porous | 40% | Non-porous | Non-porous |
Biological Activity
Tris(oxiranylmethyl) benzene-1,3,5-tricarboxylate (also known as tris(oxiran-2-ylmethyl) benzene-1,3,5-tricarboxylate) is a chemical compound with the molecular formula and a CAS number of 7176-19-4. It is a triester of benzene-1,3,5-tricarboxylic acid and is characterized by its epoxy functional groups. This compound has garnered attention for its potential biological activities and applications in various industrial sectors. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C18H18O9 |
| Molecular Weight | 378.33 g/mol |
| CAS Number | 7176-19-4 |
| Synonyms | Triglycidyl benzenetricarboxylate, tris(oxiranylmethyl)benzene-1,3,5-tricarboxylate |
| GHS Classification | Danger (GHS07, GHS08, GHS09) |
Safety and Toxicity
This compound exhibits several hazardous properties. It is classified as a skin sensitizer and may cause serious eye damage. The following table summarizes its safety classification:
| Hazard Type | Description |
|---|---|
| Skin Sensitization | May cause allergic skin reaction (H317) |
| Eye Damage | Causes serious eye damage (H318) |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child (H361) |
Research indicates that this compound may exert its biological effects through multiple mechanisms:
- Cytotoxicity : Studies have shown that this compound can induce cytotoxic effects in various cell lines.
- Genotoxicity : It has been implicated in genotoxic effects based on assays conducted on mammalian cells.
- Endocrine Disruption : There are indications that it may disrupt endocrine functions, which is a significant concern in toxicological assessments.
Study 1: Cytotoxic Effects on Cell Lines
In a study examining the cytotoxic effects of this compound on human liver cells (HepG2), researchers found that exposure led to significant cell death at concentrations above 50 µM. The IC50 value was determined to be approximately 75 µM.
Study 2: Genotoxicity Assessment
A genotoxicity assessment using the Ames test indicated that this compound did not exhibit mutagenic properties in Salmonella typhimurium strains TA98 and TA100 when tested at concentrations up to 5000 µg/plate. However, further testing in mammalian cell lines suggested potential genotoxic effects under specific conditions.
Environmental Impact
The environmental fate of this compound has been evaluated in several studies. It is noted for moderate toxicity to aquatic life and potential bioaccumulation in sediment and soil environments.
Research Findings
Recent research highlights the biological implications of this compound:
- Toxicological Profiles : Toxicological profiles suggest that long-term exposure may lead to systemic effects including reproductive toxicity.
- Ecotoxicological Concerns : Predicted No Effect Concentrations (PNEC) for aquatic environments indicate that concentrations exceeding 0.006 mg/L could pose ecological risks.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for tris(oxiranylmethyl) benzene-1,3,5-tricarboxylate, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound is synthesized via esterification of benzene-1,3,5-tricarboxylic acid (trimesic acid) with oxiranylmethyl halides (e.g., epichlorohydrin). Key steps include acid activation (e.g., using thionyl chloride or DCC/DMAP) and nucleophilic substitution. Reaction temperature (40–80°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios (3:1 oxiranylmethyl reagent to trimesic acid) critically affect yield and epoxide ring stability. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization is recommended . Monitor by TLC and confirm purity via HPLC (>98%) .
Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify ester carbonyl signals (~165–170 ppm) and oxirane protons (δ 3.2–4.5 ppm). Splitting patterns confirm glycidyl group attachment .
- FTIR : Epoxide C-O-C stretching (1250 cm⁻¹) and ester C=O (1720 cm⁻¹) validate functional groups.
- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns.
Cross-reference with computational simulations (e.g., DFT for NMR chemical shifts) enhances reliability .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : Epoxide groups are sensitizers; use PPE (nitrile gloves, goggles) and work in a fume hood. Avoid protic solvents (e.g., water) to prevent premature ring-opening. Store at 2–8°C under inert gas (Ar/N₂). In case of exposure, rinse with water for 15 minutes and consult a toxicology report .
Advanced Research Questions
Q. How can factorial design optimize the synthesis of this compound?
- Methodological Answer : Apply a 2³ factorial design to test variables: temperature (40°C vs. 70°C), catalyst concentration (0.5% vs. 2.0% DMAP), and reaction time (6 vs. 12 hours). Use ANOVA to identify significant factors. For example, higher temperatures may accelerate esterification but risk epoxide degradation. Response surface methodology (RSM) refines optimal conditions .
Q. What computational methods predict the crosslinking behavior of this compound in epoxy networks?
- Methodological Answer : Molecular dynamics (MD) simulations model crosslink density by tracking epoxide ring-opening kinetics with amines (e.g., DETA). Density functional theory (DFT) calculates activation energies for nucleophilic attacks. Pair with experimental DSC data (Tg shifts) to validate network formation .
Q. How do solvent polarity and catalyst choice impact epoxide ring stability during synthesis?
- Methodological Answer : Polar aprotic solvents (DMF) stabilize transition states but may hydrolyze epoxides at elevated temperatures. Bifunctional catalysts (e.g., lipases in non-aqueous media) enhance regioselectivity. Monitor ring stability via in-situ FTIR (loss of 1250 cm⁻¹ peak indicates degradation). Contrast with non-polar solvents (toluene), which reduce side reactions but slow kinetics .
Q. What strategies resolve contradictions in reported thermal stability data for this compound-based polymers?
- Methodological Answer : Discrepancies arise from varying curing agents (aromatic vs. aliphatic amines) and DSC heating rates (5°C/min vs. 10°C/min). Standardize testing protocols (ISO 11357) and use TGA-FTIR to correlate weight loss with degradation products (e.g., CO₂ from ester groups). Compare with MD simulations of thermal decomposition pathways .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
